molecular formula C11H17FN2O3 B2434182 tert-butyl (3aR,6aS)-3a-fluoro-3-oxo-2,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate CAS No. 1263180-69-3

tert-butyl (3aR,6aS)-3a-fluoro-3-oxo-2,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B2434182
CAS No.: 1263180-69-3
M. Wt: 244.266
InChI Key: ITPTUBIOUNSSBN-CPCISQLKSA-N
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Description

tert-butyl (3aR,6aS)-3a-fluoro-3-oxo-2,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate is a complex organic compound with a unique structure that includes a fluorine atom, a ketone group, and a hexahydropyrrolo[3,4-C]pyrrole ring system

Scientific Research Applications

tert-butyl (3aR,6aS)-3a-fluoro-3-oxo-2,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: This compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aR,6aS)-3a-fluoro-3-oxo-2,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3aR,6aS)-3a-fluoro-3-oxo-2,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of tert-butyl (3aR,6aS)-3a-fluoro-3-oxo-2,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl (3aR,6aS)-3a-fluoro-3-oxo-2,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate is unique due to its combination of a fluorine atom, a ketone group, and a hexahydropyrrolo[3,4-C]pyrrole ring system. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3aR,6aS)-3a-fluoro-3-oxo-2,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O3/c1-10(2,3)17-9(16)14-5-7-4-13-8(15)11(7,12)6-14/h7H,4-6H2,1-3H3,(H,13,15)/t7-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPTUBIOUNSSBN-CPCISQLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC(=O)C2(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CNC(=O)[C@@]2(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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